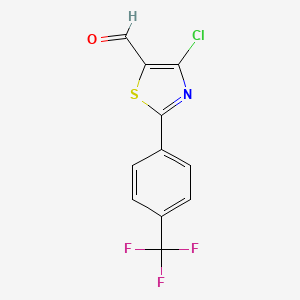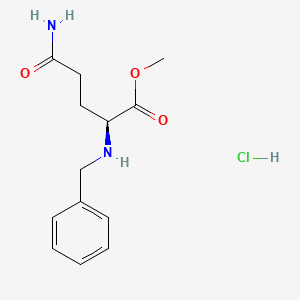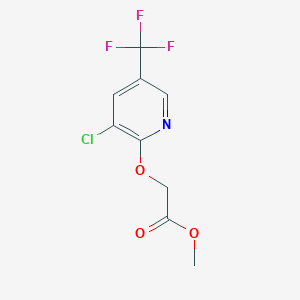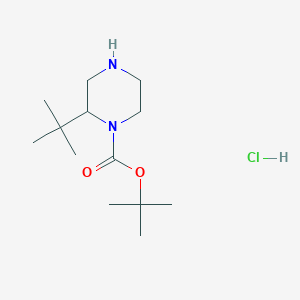
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
Descripción general
Descripción
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methylamino group at the 2-position, and a methyl ester group at the 4-position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by methylation and esterification reactions. One common method includes:
Bromination: The starting material, 2-(methylamino)pyrimidine-4-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Methylation: The brominated intermediate is then treated with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a catalytic amount of sulfuric acid (H2SO4) to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamino group, to form corresponding oxides or reduced amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.
Major Products:
- Substituted pyrimidines
- Oxidized or reduced amines
- Carboxylic acids from ester hydrolysis
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents. Its derivatives have shown promise in preclinical studies for their biological activities.
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. It is also employed in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate and its derivatives depends on the specific biological target. Generally, these compounds interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.
Comparación Con Compuestos Similares
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-chloro-2-(methylamino)pyrimidine-4-carboxylate
- Methyl 5-fluoro-2-(methylamino)pyrimidine-4-carboxylate
Uniqueness: Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly valuable in drug design and development.
Propiedades
IUPAC Name |
methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-9-7-10-3-4(8)5(11-7)6(12)13-2/h3H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAHRPKPEPZZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)
